Dexylosylbenanomicin B

CAS No.: 128110-33-8

Cat. No.: VC1616376

Molecular Formula: C34H34N2O14

Molecular Weight: 694.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128110-33-8 |

|---|---|

| Molecular Formula | C34H34N2O14 |

| Molecular Weight | 694.6 g/mol |

| IUPAC Name | (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1 |

| Standard InChI Key | RLAZQZRIYCOWMY-JAULALIESA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |

| SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |

Introduction

Chemical Structure and Properties

Molecular Structure

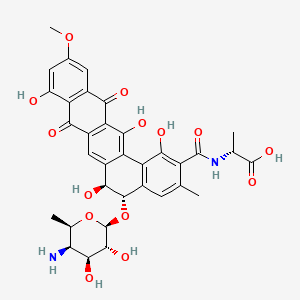

Dexylosylbenanomicin B is characterized by the molecular formula C34H34N2O14 with a molecular weight of 694.6388 daltons . The compound's hydrochloride salt (C34H34N2O14·HCl) has a higher molecular weight of 731.16 daltons . Structurally, it consists of a benzo[a]naphthacenequinone core with attached D-alanine and a monosaccharide component.

The full chemical name according to chemical nomenclature is N-((5-((4-(amino-4,6-dideoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(A)naphthacen-2-yl)carbonyl)-D-alanine . The compound features a (5S-trans) configuration, which indicates specific stereochemistry at the C-5 position.

Physical Properties

Dexylosylbenanomicin B exhibits the following physical properties:

| Property | Value |

|---|---|

| Appearance | Reddish powder |

| Density | 1.69 g/cm³ |

| Boiling Point | 1018.2°C at 760 mmHg |

| Flash Point | 569.6°C |

| Solubility | Soluble in alkaline aqueous solutions, dimethylformamide; poorly soluble in water at neutral pH |

The compound typically appears as a reddish powder and can form solvates with dimethylformamide (DMF) . Like other members of its class, it shows pH-dependent solubility, being more soluble under alkaline conditions.

Production and Isolation

Microbial Production

Dexylosylbenanomicin B can be obtained as a minor component during the fermentation of Actinomadura sp. MH193-16F4, the same microorganism that produces benanomicins A and B . During fermentation, the culture produces a mixture of compounds that include both major components (benanomicins A and B) and minor components including dexylosylbenanomicin B, dexylosylbenanomicin A, 2'-demethylbenanomicin A, and 7-methoxybenanomicinone .

Chemical Synthesis from Benanomicin B

The more common method of obtaining dexylosylbenanomicin B is through chemical modification of benanomicin B. Specifically, it can be produced through acid hydrolysis of benanomicin B, which cleaves the xylose moiety from the disaccharide portion of the molecule . This process yields dexylosylbenanomicin B and D-alanine as products .

Isolation and Purification

The isolation process for dexylosylbenanomicin B from fermentation broths involves several chromatographic steps. According to documented procedures, the compound has been isolated through Sephadex LH-20 column chromatography . The crude preparation contains a DMF solvate of dexylosylbenanomicin B, which is further purified by pH adjustment and additional chromatography.

The isolation protocol typically follows these steps:

-

Collection of crude precipitate containing the compound

-

Initial purification via Sephadex LH-20 chromatography

-

pH adjustment of the resulting solution (to pH 9.0 with NaOH, then to pH 5.5 with HCl)

-

Secondary purification through Sephadex LH-20 column chromatography using 80% aqueous methanol

-

Concentration of the appropriate fractions to yield pure dexylosylbenanomicin B hydrochloride

The compound can also be identified and confirmed using high-performance liquid chromatography (HPLC), with a characteristic retention time (Rt) of approximately 8.7 minutes under standard conditions .

Biological Activities

Antifungal Properties

Dexylosylbenanomicin B demonstrates significant antifungal activity against various pathogenic fungi. Research has shown that it exhibits potent activity particularly against Candida species, where it actually shows superior efficacy compared to the parent compound, benanomicin B . Table 1 summarizes the comparative antifungal activities.

Table 1: Comparative Antifungal Activities of Benanomicin B and Dexylosylbenanomicin B

| Fungal Group | Benanomicin B Activity | Dexylosylbenanomicin B Activity | Notes |

|---|---|---|---|

| Candida spp. | Effective | More active than benanomicin B | Enhanced activity suggests the xylose moiety may not be essential for anti-Candida activity |

| Saccharomyces | Effective | Similar to benanomicin B | Good activity against yeast species |

| Cryptococcus | Effective | Similar to benanomicin B | Effective against pathogenic Cryptococcus species |

| Aspergillus | Effective | Less active than benanomicin B | The xylose component may play a role in activity against filamentous fungi |

Anti-HIV Activity

Similar to other compounds in the benanomicin family, dexylosylbenanomicin B has been evaluated for potential activity against HIV (Human Immunodeficiency Virus). While detailed quantitative data on its specific anti-HIV efficacy remains limited in the available literature, related compounds in the benanomicin family have demonstrated the ability to inhibit HIV-1 infection at concentrations of approximately 10 μg/ml .

The mechanism appears to be distinct from direct inhibition of reverse transcriptase, suggesting alternative modes of antiviral action . This anti-HIV activity represents an additional potential therapeutic application beyond antifungal treatments.

Structure-Activity Relationships

Comparisons between dexylosylbenanomicin B and related compounds provide valuable insights into structure-activity relationships within this class of antibiotics. The removal of the xylose moiety from benanomicin B to produce dexylosylbenanomicin B alters the biological activity profile in specific ways:

-

Enhanced activity against Candida species

-

Reduced efficacy against Aspergillus

-

Maintenance of activity against Cryptococcus and Saccharomyces

These observations suggest that the sugar components play a critical role in determining the spectrum of antifungal activity. Additionally, chemical modifications of the benanomicin structure have revealed that the methyl ester derivatives (including dexylosylbenanomicin B methyl ester) show substantially reduced antifungal activity , highlighting the importance of the free carboxylic acid group for biological function.

The parent compound, benanomicin B, contains a disaccharide composed of 4-amino-4,6-dideoxy-β-D-galactopyranose linked to β-D-xylopyranose. In dexylosylbenanomicin B, only the 4-amino-4,6-dideoxy-β-D-galactopyranose component remains . This structural difference provides a valuable tool for understanding how specific structural elements contribute to the biological activity of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume